molecular formula C7H5NO2S B2493472 3-(Cyanomethyl)thiophene-2-carboxylic acid CAS No. 57279-46-6

3-(Cyanomethyl)thiophene-2-carboxylic acid

Cat. No.: B2493472
CAS No.: 57279-46-6
M. Wt: 167.18
InChI Key: NANWJZXDOOIELU-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C₇H₅NO₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)thiophene-2-carboxylic acid typically involves the reaction of thiophene derivatives with cyanomethylating agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(Cyanomethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Cyanomethyl)thiophene: Lacks the carboxylic acid group, which affects its reactivity and applications.

    Thiophene-2-carboxylic acid: Lacks the cyanomethyl group, leading to different chemical properties and uses.

Uniqueness

3-(Cyanomethyl)thiophene-2-carboxylic acid is unique due to the presence of both the cyanomethyl and carboxylic acid groups. This combination allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

3-(cyanomethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c8-3-1-5-2-4-11-6(5)7(9)10/h2,4H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANWJZXDOOIELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57279-46-6
Record name 3-(cyanomethyl)thiophene-2-carboxylic acid
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